Tetrabenzyl Miglustat

CAS No.:

Cat. No.: VC18548882

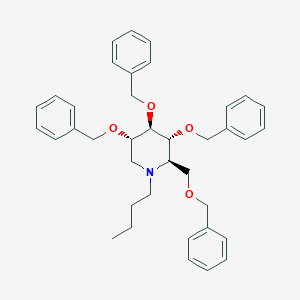

Molecular Formula: C38H45NO4

Molecular Weight: 579.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C38H45NO4 |

|---|---|

| Molecular Weight | 579.8 g/mol |

| IUPAC Name | (2R,3R,4R,5S)-1-butyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine |

| Standard InChI | InChI=1S/C38H45NO4/c1-2-3-24-39-25-36(41-27-32-18-10-5-11-19-32)38(43-29-34-22-14-7-15-23-34)37(42-28-33-20-12-6-13-21-33)35(39)30-40-26-31-16-8-4-9-17-31/h4-23,35-38H,2-3,24-30H2,1H3/t35-,36+,37-,38-/m1/s1 |

| Standard InChI Key | DZPAABGOOAWABR-OQYJSAOUSA-N |

| Isomeric SMILES | CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

| Canonical SMILES | CCCCN1CC(C(C(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Introduction

Chemical Identity and Structural Characteristics

Tetrabenzyl Miglustat belongs to the piperidine class of organic compounds, characterized by a six-membered ring containing one nitrogen atom. The benzyl groups (–CH₂C₆H₅) are attached to the hydroxyl (–OH) positions of the parent miglustat structure, serving as protective moieties during synthesis. The stereochemical configuration (2S,3R,4R,5S) is critical for its role as a precursor, as miglustat’s therapeutic activity depends on precise spatial arrangement .

Table 1: Physicochemical Properties of Tetrabenzyl Miglustat

| Property | Value |

|---|---|

| CAS Number | 441061-29-6 |

| Molecular Formula | C₃₈H₄₅NO₄ |

| Molecular Weight | 579.77 g/mol |

| IUPAC Name | (2S,3R,4R,5S)-1-butyl-3,4,5-tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]piperidine |

| Synonyms | Miglustat Impurity 19 |

| Appearance | Solid (exact form unspecified) |

The benzyl groups enhance the compound’s lipophilicity, facilitating purification via chromatography or crystallization during synthesis. This protective strategy is common in iminosugar chemistry to prevent unwanted side reactions .

Synthetic Role in Miglustat Production

Miglustat (Zavesca®), a glucosylceramide synthase inhibitor, requires stereochemical precision for its mechanism of action in treating Niemann-Pick type C (NPC) and Gaucher disease . Tetrabenzyl Miglustat emerges during the synthetic pathway as a protected intermediate. The synthesis typically involves:

-

Benzylation of Precursors: Hydroxyl groups on the piperidine ring are benzylated to prevent oxidation or undesired nucleophilic reactions.

-

Selective Deprotection: Controlled removal of benzyl groups under hydrogenolysis or acidic conditions yields miglustat with high enantiomeric purity .

The use of Tetrabenzyl Miglustat as an intermediate addresses challenges in miglustat synthesis, such as:

-

Stability: Benzyl groups stabilize reactive intermediates during prolonged reaction steps.

-

Purification: Enhanced hydrophobicity simplifies separation from polar byproducts .

Table 2: Key Synthetic Advantages of Tetrabenzyl Miglustat

Analytical Characterization

Quality control of Tetrabenzyl Miglustat is paramount to ensure miglustat’s final product meets regulatory standards. Analytical methods include:

-

High-Performance Liquid Chromatography (HPLC): Quantifies purity and detects residual solvents or byproducts.

-

Nuclear Magnetic Resonance (NMR): Confirms structural integrity and stereochemistry via ¹H and ¹³C spectra .

-

Mass Spectrometry (MS): Verifies molecular weight and fragmentation patterns.

Impurity profiling, as mandated by the International Council for Harmonisation (ICH) guidelines, requires detecting Tetrabenzyl Miglustat at levels below 0.1% in miglustat APIs . Recent advances in ultra-high-performance liquid chromatography (UHPLC) have improved detection limits to parts per billion (ppb) .

| Supplier | Location | Purity Standards | Application Focus |

|---|---|---|---|

| Beijing Qinling Pharmaceutical | China | >98% | Miglustat API production |

The compound’s applications are predominantly confined to:

-

API Synthesis: As a precursor in miglustat production.

-

Research & Development: Investigating novel synthetic routes for iminosugar derivatives.

Research Frontiers and Challenges

Despite its established role, opportunities exist to optimize Tetrabenzyl Miglustat’s synthesis:

-

Catalytic Methods: Transitioning from stoichiometric benzylation to catalytic processes to reduce waste.

-

Continuous Flow Chemistry: Enhancing yield and reproducibility through automated systems .

Challenges include balancing protective group strategies with cost-efficiency and environmental impact, particularly in benzyl group removal steps.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume